molecular formula C6H3ClO2S B8366626 2-Chloro-5-glyoxyloylthiophene

2-Chloro-5-glyoxyloylthiophene

Cat. No.: B8366626
M. Wt: 174.61 g/mol
InChI Key: JXJDTLAEOCFVHN-UHFFFAOYSA-N
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Description

2-Chloro-5-glyoxyloylthiophene is a thiophene derivative characterized by a glyoxyloyl group (-COCHO) at the 5-position and a chlorine substituent at the 2-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds with pharmaceutical relevance. For example, it is utilized in the synthesis of pyrazolo[3,4-g]quinoxaline derivatives, which exhibit inhibitory activity against platelet-derived growth factor (PDGF) receptor tyrosine kinase—a target in cancer therapy . The synthesis of 2-chloro-5-glyoxyloylthiophene typically involves oxidation of 2-acetyl-5-chlorothiophene using selenium oxide in aqueous dioxane, followed by purification via recrystallization .

Properties

Molecular Formula

C6H3ClO2S

Molecular Weight

174.61 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-2-oxoacetaldehyde

InChI

InChI=1S/C6H3ClO2S/c7-6-2-1-5(10-6)4(9)3-8/h1-3H

InChI Key

JXJDTLAEOCFVHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The unique reactivity of 2-chloro-5-glyoxyloylthiophene arises from its dual functional groups (chlorine and glyoxyloyl). Below is a comparative analysis with analogous thiophene derivatives:

Compound Name CAS Number Substituents Functional Group Similarity Score Primary Applications
2-Chloro-5-glyoxyloylthiophene Not provided Cl (2-position), -COCHO (5) Glyoxyloyl Reference Pharmaceutical synthesis
2-Chloro-5-thiophenecarboxaldehyde 34730-20-6 Cl (2), -CHO (5) Aldehyde 0.82 Polymer precursors
1-(4-Chlorothiophen-2-yl)ethanone 42518-98-9 Cl (4), -COCH3 (2) Acetyl 0.73 Agrochemical intermediates
5-Chlorothiophene-2-carboxylic acid 67482-49-9 Cl (5), -COOH (2) Carboxylic acid 0.68 Metal coordination chemistry
2-Chloro-5-methylthiophene Not provided Cl (2), -CH3 (5) Methyl N/A Organic electronics

Key Observations :

  • Reactivity: The glyoxyloyl group in 2-chloro-5-glyoxyloylthiophene enables condensation reactions (e.g., with diaminoindazole in Step B of Example 1 ), a feature absent in analogs like 2-chloro-5-methylthiophene.
  • Electrophilicity : The aldehyde group in 2-chloro-5-thiophenecarboxaldehyde (similarity score 0.82) is more electrophilic than the glyoxyloyl group, making it prone to nucleophilic attacks but less versatile in multi-step syntheses .
  • Acid Derivatives : 5-Chlorothiophene-2-carboxylic acid (similarity 0.68) is less reactive in coupling reactions due to its deprotonated carboxylate form under basic conditions .

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